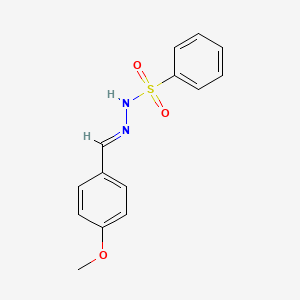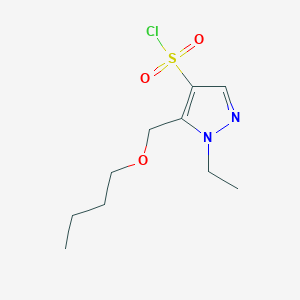
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The butoxymethyl group can be introduced via alkylation reactions using butyl halides and appropriate bases.
- The ethyl group can be introduced through similar alkylation reactions using ethyl halides.
Formation of the Sulfonyl Chloride Group:
- The sulfonyl chloride group is typically introduced by reacting the corresponding sulfonic acid or sulfonate ester with thionyl chloride or chlorosulfonic acid.
Industrial Production Methods: Industrial production of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic methods may be employed to enhance efficiency and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps
-
Preparation of the Pyrazole Core:
- The pyrazole core can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
化学反应分析
Types of Reactions:
-
Substitution Reactions:
- The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
-
Oxidation and Reduction Reactions:
- The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced pyrazole derivatives.
-
Coupling Reactions:
- The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; conditions include the use of bases like triethylamine or pyridine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate; conditions include acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride; conditions include aprotic solvents like tetrahydrofuran.
Major Products Formed:
- Sulfonamide derivatives, sulfonate esters, sulfonothioates, oxidized pyrazoles, reduced pyrazoles, and various coupled products.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored as a potential drug candidate or as a building block for the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.
Molecular Targets and Pathways:
- Enzymes with nucleophilic active sites, such as serine proteases or cysteine proteases.
- Receptors with nucleophilic amino acid residues.
相似化合物的比较
- 5-(methoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 5-(propoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
Comparison:
- The butoxymethyl group in 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride provides unique steric and electronic properties compared to the methoxymethyl, ethoxymethyl, and propoxymethyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
属性
IUPAC Name |
5-(butoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-16-8-9-10(17(11,14)15)7-12-13(9)4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKINHCDVJBRXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide](/img/structure/B2781748.png)
![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)
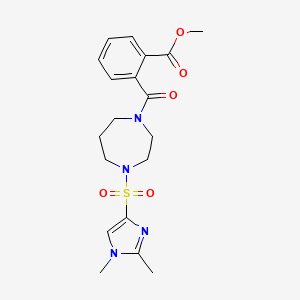
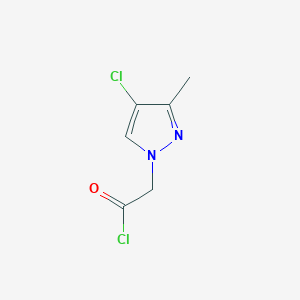
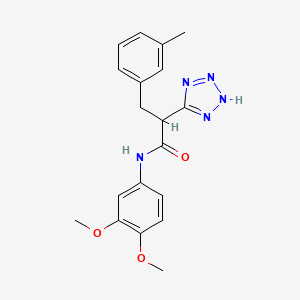
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2781754.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)
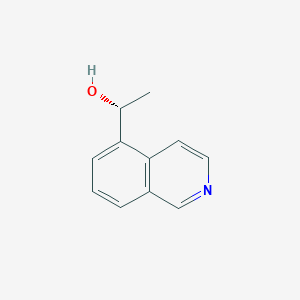
![2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2781764.png)
![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)
